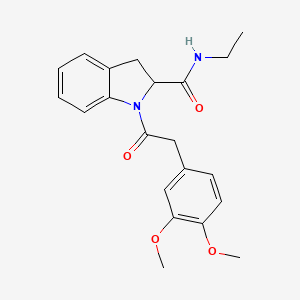

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

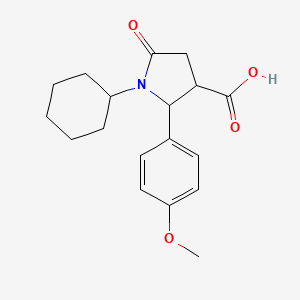

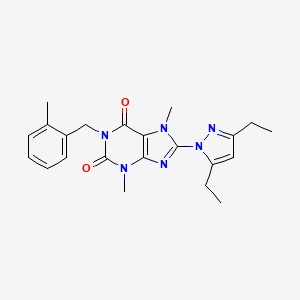

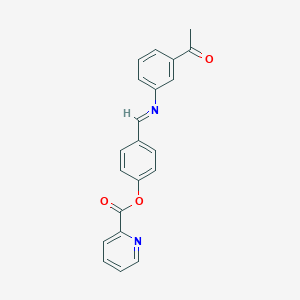

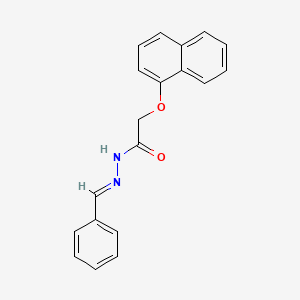

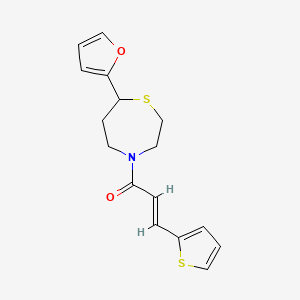

The compound “1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains acetyl and carboxamide functional groups, as well as two methoxy groups attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indoline core, followed by the introduction of the acetyl and carboxamide groups. The methoxy groups could be introduced through a methylation reaction . .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. The indoline core forms a bicyclic structure, with the acetyl group attached to one of the carbon atoms in the five-membered ring . The carboxamide group is attached to the two-position of the indoline core, while the phenyl ring with the two methoxy groups is attached to the acetyl group .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The acetyl and carboxamide groups are both electrophilic, meaning they would be susceptible to attack by nucleophiles . The methoxy groups could potentially undergo demethylation under certain conditions .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

- Research by Aghekyan et al. (2009) focuses on the synthesis of novel derivatives of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, leading to compounds with potential pharmacological applications. The methodologies and chemical transformations discussed could be relevant for the synthesis and application of "1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide" in creating new pharmacologically active compounds (Aghekyan et al., 2009).

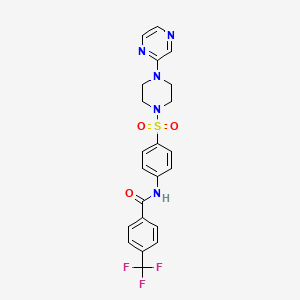

Biological Evaluation of Derivatives

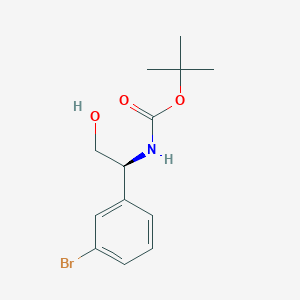

- Boztaş et al. (2019) conducted a study on the synthesis and biological evaluation of bromophenol derivatives, demonstrating their effectiveness as inhibitors for enzymes relevant to conditions like Alzheimer's and Parkinson's diseases. This underscores the potential therapeutic applications of structurally related compounds, indicating a possible research pathway for "this compound" (Boztaş et al., 2019).

Inhibitory Activity on Enzymes

- Loesche et al. (2019) explored carboxamides derived from natural triterpenoids as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. The study's approach to assessing inhibitory activity and determining inhibition constants could inform research into the biochemical interactions and therapeutic potentials of "this compound" (Loesche et al., 2019).

Advanced Synthesis Techniques

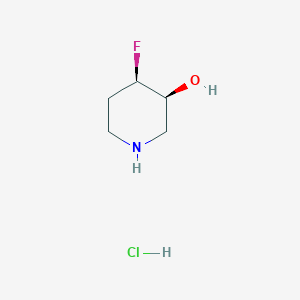

- The study by Thomas et al. (2004) on the stereoselective synthesis of bisindolines showcases advanced techniques in chemical synthesis that could be applicable to the complex synthesis of "this compound." The work demonstrates the utility of radical cations in heterocyclic construction, potentially relevant for synthesizing and studying the compound (Thomas et al., 2004).

Safety and Hazards

Direcciones Futuras

Future research on this compound could focus on elucidating its mechanism of action and potential applications. This could involve in vitro and in vivo studies to assess its biological activity, as well as further chemical studies to optimize its synthesis and explore its reactivity . Additionally, computational studies could be used to predict its properties and potential interactions with biological targets .

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-22-21(25)17-13-15-7-5-6-8-16(15)23(17)20(24)12-14-9-10-18(26-2)19(11-14)27-3/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJYQGOZGWWPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)